molecular formula C10H6F3NO3 B15055653 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid

Cat. No.: B15055653
M. Wt: 245.15 g/mol
InChI Key: JUVFNTTZWRLCPM-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique trifluoromethyl group, is of particular interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . For 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid, a typical synthetic route might include the following steps:

    Starting Material: The synthesis begins with an appropriately substituted o-hydroxyacetophenone.

    Cyclization: The o-hydroxyacetophenone undergoes cyclization under basic conditions to form the benzofuran ring.

    Functional Group Introduction: Introduction of the amino and trifluoromethyl groups can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or nitro groups.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring.

Uniqueness

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16)

InChI Key

JUVFNTTZWRLCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=C2N)C(=O)O

Origin of Product

United States

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